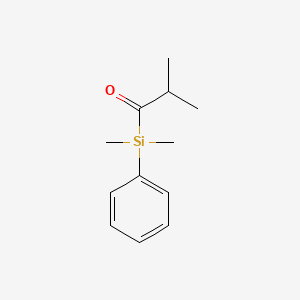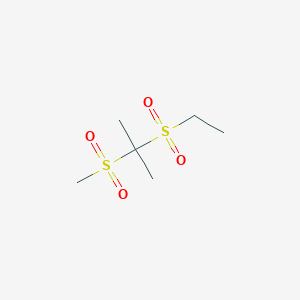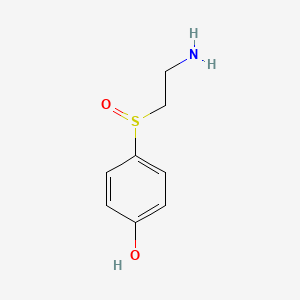
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol is an organic compound with the molecular formula C({21})H({36})O It is a phenolic compound characterized by a long alkyl chain and an allyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecyl-2-(prop-2-EN-1-YL)phenol typically involves the alkylation of phenol with a long-chain alkyl halide, followed by the introduction of the allyl group. One common method is:
Alkylation of Phenol: Phenol is reacted with 1-bromopentadecane in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 100-120°C) to facilitate the formation of 3-pentadecylphenol.
Allylation: The resulting 3-pentadecylphenol is then subjected to allylation using allyl bromide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction is conducted at room temperature to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of 3-pentadecyl-2-propylphenol.
Substitution: Formation of various alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism of action of 3-Pentadecyl-2-(prop-2-EN-1-YL)phenol involves its interaction with various molecular targets:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress pathways.
Anti-inflammatory Activity: Modulates inflammatory signaling pathways and reduces the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentadecylphenol: Lacks the allyl group, making it less reactive in certain chemical reactions.
2-Allylphenol: Contains an allyl group but lacks the long alkyl chain, affecting its hydrophobicity and biological activity.
4-Allyl-2-methoxyphenol (Eugenol): Similar structure but with a methoxy group, leading to different chemical and biological properties.
Uniqueness
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol is unique due to the combination of a long alkyl chain and an allyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
149247-22-3 |
|---|---|
Formule moléculaire |
C24H40O |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
3-pentadecyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C24H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20-17-21-24(25)23(22)18-4-2/h4,17,20-21,25H,2-3,5-16,18-19H2,1H3 |
Clé InChI |
PBEKSWSGCTWMDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


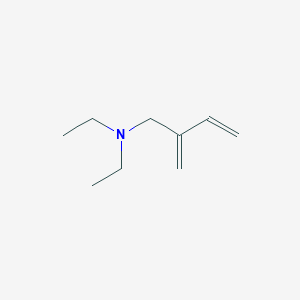
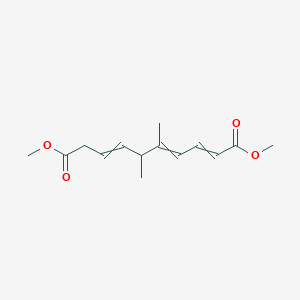

![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
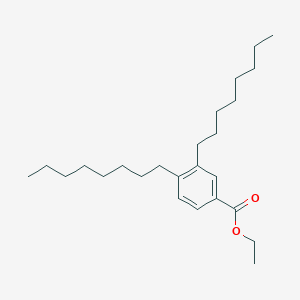
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
